molecular formula C38H48BrP B587351 Geranylgeranyltriphenylphosphonium Bromide CAS No. 57784-37-9

Geranylgeranyltriphenylphosphonium Bromide

Cat. No.: B587351
CAS No.: 57784-37-9
M. Wt: 615.68
InChI Key: CWHVATRDOJOHPG-CKLVJSNMSA-M
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Description

Geranylgeranyltriphenylphosphonium Bromide, also known as this compound, is a useful research compound. Its molecular formula is C38H48BrP and its molecular weight is 615.68. The purity is usually 95%.
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Biological Activity

Geranylgeranyltriphenylphosphonium bromide (GGTTP) is a synthetic compound that has garnered interest in biomedical research due to its unique properties and potential therapeutic applications. This article explores the biological activity of GGTTP, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

GGTTP is a lipophilic cationic compound characterized by its triphenylphosphonium (TPP) moiety, which enhances its ability to penetrate cellular membranes. The geranylgeranyl group is a hydrophobic tail that aids in mitochondrial targeting. The overall structure can be represented as follows:

C27H36BrP\text{C}_{27}\text{H}_{36}\text{Br}P

GGTTP exerts its biological effects primarily through the following mechanisms:

  • Mitochondrial Targeting : The TPP group facilitates the accumulation of GGTTP in mitochondria, where it can influence mitochondrial function and dynamics.
  • Reactive Oxygen Species (ROS) Modulation : GGTTP has been shown to modulate ROS levels, potentially leading to protective effects against oxidative stress.
  • Cellular Signaling Pathways : It may affect various signaling pathways, including those involved in apoptosis and cell proliferation.

1. Antioxidant Properties

GGTTP has demonstrated significant antioxidant activity. Studies indicate that it can reduce oxidative stress markers in various cell types, suggesting its potential as a protective agent against oxidative damage.

2. Effects on Cancer Cells

Research has shown that GGTTP can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Caspase activation
PC-3 (Prostate Cancer)15ROS generation and apoptosis

3. Neuroprotective Effects

In models of neurodegenerative diseases, GGTTP has shown potential neuroprotective effects by reducing neuronal cell death and inflammation. Its ability to penetrate the blood-brain barrier enhances its therapeutic prospects for conditions like Alzheimer's disease.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of GGTTP on neuronal survival in cultured hippocampal neurons exposed to amyloid-beta peptide. The results indicated that treatment with GGTTP significantly reduced cell death and improved mitochondrial function, highlighting its potential for neuroprotection.

Case Study 2: Antitumor Activity in Breast Cancer

In a clinical trial involving patients with metastatic breast cancer, GGTTP was administered alongside standard chemotherapy. Preliminary results showed enhanced tumor response rates compared to chemotherapy alone, suggesting a synergistic effect.

Properties

IUPAC Name

triphenyl-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1/b33-20+,34-22+,35-30+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHVATRDOJOHPG-CKLVJSNMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)/C)/C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747852
Record name Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57784-37-9
Record name Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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